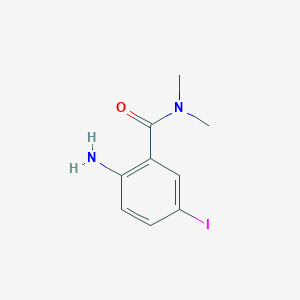

2-amino-5-iodo-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

2-amino-5-iodo-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLJKDNUPSLZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-iodo-N,N-dimethylbenzamide typically involves the iodination of 2-amino-N,N-dimethylbenzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

Substitution: Formation of 2-amino-5-substituted-N,N-dimethylbenzamides.

Oxidation: Formation of 2-nitro-5-iodo-N,N-dimethylbenzamide.

Reduction: Formation of 2-amino-5-iodo-N,N-dimethylbenzylamine.

Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

2-amino-5-iodo-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-iodo-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the compound’s binding to specific sites, while the dimethyl groups can enhance its lipophilicity, improving cellular uptake.

Comparison with Similar Compounds

2-Amino-5-Bromo-N,N-Dimethylbenzamide

- Structural Differences : Bromine replaces iodine at the 5-position.

- Synthesis: Prepared via coupling of 2-amino-5-bromobenzoic acid with amines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) .

- Reactivity : Bromine’s lower electronegativity compared to iodine reduces electrophilic substitution rates, but it remains reactive in cross-coupling reactions.

2-Chloro-N,N-Dimethylbenzamide

- Structural Differences: Chlorine replaces iodine at the 5-position; lacks the 2-amino group.

- Applications : Used in repellent preparation due to its stability and moderate lipophilicity .

- Physical Properties : Molecular weight = 183.64 g/mol; incompatible with oxidizing agents .

Cyano-Substituted Derivatives

2-Amino-5-Cyano-N,3-Dimethylbenzamide

- Structural Differences: Cyano group replaces iodine at the 5-position; additional methyl group at the 3-position.

- Synthesis : Cyanated derivatives are often synthesized via nitrile formation from carboxamides using triflic anhydride, achieving yields >80% .

Positional Isomers

4-Amino-N,N-Dimethylbenzamide

- Structural Differences: Amino group at the 4-position instead of the 2-position.

- Properties: Melting point = 43–45°C; highly water-soluble due to polar amino placement .

- Applications : Intermediate in pharmaceuticals and dyes .

Data Tables

Table 1: Physical and Chemical Properties

Table 3: Analytical Performance Metrics

| Compound | % Coefficient of Variation (Precision) | % Recovery | Key Analytical Method | Reference |

|---|---|---|---|---|

| N,N-Dimethylbenzamide | 1.2–1.9% | 80–98% | GC-MS with derivatization |

Key Research Findings

- Rotational Barriers and Solvent Effects : The rotational barrier (ΔG⁺₂₉₈) of N,N-dimethylbenzamide derivatives correlates with solvent-induced ¹³C NMR chemical shifts. Electron-withdrawing groups (e.g., iodine) increase rotational barriers, influencing conformational stability .

- Esterification Reactivity : Para-substituted N,N-dimethylbenzamides undergo esterification with varying yields (64–100%), dependent on electronic effects. Electron-withdrawing groups (e.g., nitro) reduce yields, while electron-donating groups (e.g., methoxy) enhance reactivity .

- Photostability: this compound analogues degrade under UV light, forming products like 2-amino-5-isopropyl derivatives, highlighting the need for stabilized formulations in photolabile applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-5-iodo-N,N-dimethylbenzamide, and how do reaction conditions influence yield?

- Answer : The synthesis typically begins with halogenated benzoic acid derivatives. For example, 2-amino-5-iodobenzoic acid can undergo amidation with dimethylamine using coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions . Key factors affecting yield include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade iodine substituents.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling for functionalization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Answer :

- ¹H NMR : Aromatic protons at the 2- and 5-positions show distinct splitting patterns due to iodine’s electron-withdrawing effect (δ ~7.2–8.0 ppm). The dimethylamide group appears as a singlet at δ ~3.0 ppm .

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- MS : Molecular ion peaks at m/z corresponding to C₉H₁₀IN₂O (MW 302.1 g/mol), with fragmentation patterns confirming iodine retention .

Q. What analytical methods are recommended for assessing purity, and what are their limitations?

- Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Limits include co-elution of structurally similar impurities .

- GC-MS : Limited utility due to low volatility of iodinated benzamides.

- Elemental Analysis : Confirms stoichiometry but requires high-purity samples (>98%) .

Advanced Research Questions

Q. How does the iodine substituent at the 5-position influence reactivity in cross-coupling reactions compared to bromine/chlorine analogs?

- Answer : Iodine’s larger atomic radius and weaker C-I bond enhance its leaving-group ability in Suzuki-Miyaura couplings. For example:

- Pd-catalyzed coupling : Iodo derivatives achieve ~75–85% yield with aryl boronic acids, outperforming bromo analogs (60–70%) under identical conditions .

- Side reactions : Iodine may undergo unintended displacement in strongly nucleophilic environments (e.g., with thiols) .

Q. What strategies resolve contradictory data on the biological activity of halogenated benzamides?

- Answer :

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell viability assays (MTT) to distinguish target-specific effects from cytotoxicity .

- Purity verification : Contaminants (e.g., residual Pd catalysts) may skew results; use ICP-MS to quantify metal traces .

- Structural analogs : Compare activity of iodo vs. chloro derivatives to isolate halogen-specific effects (e.g., iodine’s lipophilicity enhancing membrane permeability) .

Q. How can computational modeling predict binding affinity with biological targets?

- Answer :

- Docking studies : Use crystal structures of target proteins (e.g., kinases) to model interactions. The iodine atom may form halogen bonds with backbone carbonyls, improving binding energy .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to validate docking predictions .

Q. In SAR studies, which analogs should be prioritized to elucidate functional group contributions?

- Answer : Systematically vary substituents:

- Halogens : Compare 5-iodo vs. 5-bromo/5-chloro derivatives to assess electronic effects .

- Amide groups : Replace dimethylamide with methyl or ethyl groups to study steric impacts .

- Amino group : Acetylate or alkylate the 2-amino group to probe hydrogen-bonding roles .

Methodological Best Practices

- Safety : Handle iodinated compounds in fume hoods due to potential iodine release. Use chelating agents (e.g., EDTA) to quench residual metal catalysts .

- Data validation : Cross-reference NMR shifts with PubChem datasets (e.g., CID 9803475) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.